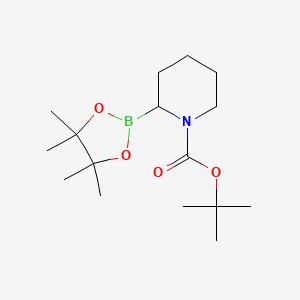

1-Boc-piperidine-2-boronic Acid Pinacol Ester

Description

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQCJDLGHTJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112146 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2071192-58-8 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2071192-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Intermediate Pathway

A widely adopted strategy involves halogenation of a Boc-protected piperidine precursor followed by Miyaura borylation. For example, N-Boc-2-bromopiperidine serves as a key intermediate. The reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), facilitates boron insertion.

Procedure :

- Dissolve N-Boc-2-bromopiperidine (1.0 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous tetrahydrofuran (THF).

- Add PdCl₂(dppf) (3 mol%) and potassium acetate (3.0 equiv) under nitrogen.

- Heat at 80°C for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Direct Lithiation-Borylation

Alternative approaches employ directed ortho-metalation (DoM) to introduce boron at the 2-position. N-Boc-piperidine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (-78°C) to generate a lithiated intermediate, which is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure :

- Cool N-Boc-piperidine in THF to -78°C.

- Add n-BuLi (1.1 equiv) dropwise and stir for 30 minutes.

- Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) and warm to room temperature.

- Quench with saturated ammonium chloride and purify via recrystallization from methanol.

Catalytic Systems and Optimization

Palladium-Catalyzed Cross-Coupling

PdCl₂(dppf) demonstrates superior activity in Miyaura borylation compared to Pd(PPh₃)₄, as evidenced by reduced side products (e.g., deborylation or Boc deprotection). Optimal conditions include:

- Solvent : 1,4-dioxane or THF

- Base : Triethylamine or potassium acetate

- Temperature : 80–100°C

Key Data :

| Parameter | Value | |

|---|---|---|

| Catalyst Loading | 3–5 mol% | |

| Reaction Time | 12–18 hours | |

| Isolated Yield | 68–75% |

Grignard Reagent-Mediated Boron Transfer

In methods adapted from pyrimidine boronate synthesis (e.g., CN104788482A), Grignard reagents like n-Bu₃MgLi enable boron transfer at milder temperatures (-20°C to 0°C). This avoids ultra-low temperatures (-78°C), enhancing scalability.

Procedure :

- Prepare n-Bu₃MgLi by combining n-BuLi and n-BuMgBr at -20°C.

- Add N-Boc-2-chloropiperidine and stir for 1 hour.

- Introduce methoxyboronic acid pinacol ester (1.2 equiv) and warm to room temperature.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.44 (s, 9H, Boc C(CH₃)₃), 1.60–1.70 (m, 4H, piperidine CH₂), 2.50–2.60 (m, 1H, B-CH), 3.20–3.30 (m, 2H, N-CH₂), 4.10–4.20 (m, 2H, O-CH₂).

- ¹³C NMR : δ 24.9 (pinacol CH₃), 28.2 (Boc C(CH₃)₃), 80.5 (Boc CO), 83.7 (pinacol C-O).

- HRMS (ESI+) : m/z calc. for C₁₆H₂₈BNO₄ [M+H]⁺: 309.21; found: 309.20.

Purity Assessment

Liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >97%. Residual palladium levels are <10 ppm via ICP-MS analysis.

Challenges and Mitigation Strategies

Boc Deprotection Under Basic Conditions

The Boc group is susceptible to cleavage by strong bases (e.g., n-BuLi). Mitigation involves:

- Using milder bases like LDA (lithium diisopropylamide).

- Lowering reaction temperatures (-40°C).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

Chemical Reactions Analysis

1-Boc-piperidine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator. The major product is the corresponding hydrocarbon.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

Organic Synthesis

1-Boc-piperidine-2-boronic Acid Pinacol Ester serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions : This reaction enables the formation of biaryl compounds and substituted alkenes by coupling with aryl or vinyl halides in the presence of palladium catalysts.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds using aryl or vinyl halides and boronic esters. |

| Protodeboronation | Removal of the boronic ester to yield hydrocarbons using protic acids. |

| Oxidation | Conversion to alcohols or ketones using oxidizing agents like hydrogen peroxide. |

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing boron-containing pharmaceuticals. Its applications include:

- Drug Development : The compound's unique properties allow it to participate in the design of enzyme inhibitors and anticancer agents. Research has shown that boron-containing drugs can exhibit enhanced biological activity due to their ability to interact with biological targets.

Material Science

The compound is also utilized in material science for synthesizing boron-containing polymers and materials that exhibit unique electronic and optical properties. These materials have potential applications in:

- Electronics : Development of conductive polymers and organic semiconductors.

- Optoelectronics : Creation of materials for light-emitting devices.

Biological Research

In biological research, this compound is used to study interactions between boron-containing biomolecules and biological systems. Its role includes:

- Investigating Boron Biology : Understanding how boron compounds influence cellular processes and their potential therapeutic effects.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficiency of this compound in Suzuki-Miyaura reactions, highlighting its ability to form biaryl compounds with high yields under optimized conditions (e.g., using Pd/C catalysts). The study reported yields exceeding 90%, showcasing its utility as a building block in pharmaceutical synthesis.

Case Study 2: Development of Anticancer Agents

Research published in a peer-reviewed journal illustrated how derivatives of this compound were synthesized and tested for anticancer activity. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-2-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Table 1: Key Structural and Functional Comparisons

Solubility and Stability

- This compound exhibits moderate solubility in chloroform and toluene but lower solubility in hydrocarbons. The Boc group enhances hydrolytic stability compared to unprotected analogs .

Reactivity in Cross-Coupling Reactions

- This compound undergoes efficient Suzuki-Miyaura coupling with aryl halides, yielding Boc-protected piperidine biaryls. The steric bulk of the Boc group slows transmetalation slightly compared to smaller esters .

- 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester demonstrates higher reactivity in coupling with electron-deficient aryl chlorides due to the electron-rich dihydropyran ring activating the boronic ester .

- Cyclopropylboronic Acid Pinacol Ester is prone to ring-opening side reactions under strong acidic or basic conditions, limiting its utility in harsh reaction environments .

Biological Activity

1-Boc-piperidine-2-boronic acid pinacol ester (CAS Number: 2071192-58-8) is a chemical compound that serves primarily as a building block in organic synthesis. Its structural components include a piperidine ring, a boronic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its applications in the synthesis of more complex biologically active molecules, particularly through Suzuki-Miyaura coupling reactions.

Structural Overview

The molecular structure of this compound can be represented as follows:

- Piperidine Ring : A six-membered heterocyclic compound that is prevalent in numerous pharmaceuticals.

- Boc Group : Protects the amine functionality, allowing for selective chemical modifications.

- Boronic Acid Moiety : Facilitates the formation of carbon-carbon bonds through coupling reactions.

Biological Activity and Applications

While this compound itself is not classified as a drug or biologically active compound, it plays a crucial role in the synthesis of derivatives that exhibit various biological activities. The following sections outline its potential applications based on related research findings.

1. Synthesis of Anticancer Agents

Research has shown that piperidine derivatives can exhibit significant anticancer properties. For example, studies have demonstrated that certain piperidine-based compounds possess cytotoxic effects against various cancer cell lines. Specifically, compounds derived from piperidine have been reported to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

2. Alzheimer’s Disease Therapeutics

Piperidine derivatives have also been investigated for their potential in treating Alzheimer’s disease. Compounds containing piperidine moieties have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy. These compounds have been noted for their ability to enhance brain exposure and exhibit antioxidant properties .

3. Antiviral Activity

Recent studies have identified piperidine-containing compounds as potential inhibitors of viral infections, including SARS-CoV-2. One specific derivative demonstrated superior binding affinity to the main protease of SARS-CoV-2 compared to established antiviral agents like Remdesivir .

The biological activity of compounds derived from this compound often involves interactions with specific biological targets:

- Enzyme Inhibition : Many piperidine derivatives act by inhibiting key enzymes involved in disease processes, such as AChE in Alzheimer's disease.

- Receptor Binding : Compounds may interact with various receptors, influencing cellular signaling pathways that are crucial for therapeutic effects.

Research Findings and Case Studies

The following table summarizes key findings from recent studies on piperidine derivatives relevant to the biological activity of this compound:

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Boc-piperidine-2-boronic Acid Pinacol Ester relevant to its use in Suzuki-Miyaura couplings?

- LogP Values : Consensus LogP = 1.57 (indicating moderate lipophilicity), with calculated values ranging from 0.0 (iLOGP) to 2.8 (WLOGP). This variability suggests the need for experimental validation when predicting membrane permeability or solubility .

- Solubility : Classified as "soluble" in ESOL (0.333 mg/mL), Ali (0.318 mg/mL), and SILICOS-IT (0.448 mg/mL) models. Use polar aprotic solvents (e.g., THF, dioxane) for reactions .

- Stability : Store under dry, room-temperature conditions to prevent hydrolysis of the boronic ester moiety. Avoid prolonged exposure to moisture .

Q. What synthetic methodologies are commonly employed to incorporate this compound into target molecules?

- Suzuki-Miyaura Coupling :

- Catalysts : Pd(dppf)Cl₂ (0.1–0.2 equiv) or Pd(OAc)₂ with ligands like XPhos .

- Bases : K₃PO₄, Cs₂CO₃, or Na₂CO₃ in biphasic solvent systems (dioxane/water or THF/water) .

- Conditions : Temperatures of 75–110°C under inert atmosphere (N₂/Ar). Yields range from 69% to 94% depending on steric hindrance and electronic effects .

Q. What safety precautions are necessary when handling this compound?

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Seal in dry containers at room temperature. Monitor for boronic ester hydrolysis via NMR or LCMS .

Advanced Research Questions

Q. How can reaction conditions be optimized for sterically hindered substrates?

- Microwave Irradiation : Reduces reaction time (e.g., 1h at 110°C) while maintaining yields >90% .

- Catalyst Tuning : Use bulky ligands (e.g., XPhos) to enhance turnover in sterically demanding couplings .

- Solvent Systems : Mixed solvents (dioxane/ethanol) improve solubility of hydrophobic intermediates .

Q. What analytical techniques confirm structural integrity and purity?

- NMR : ¹¹B NMR to verify boronic ester integrity (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR for Boc group confirmation (tert-butyl singlet at δ 1.4 ppm) .

- Chiral Derivatization : Use 2-formylphenylboronic acid for enantiomeric excess determination via ¹H/¹⁹F NMR .

- LCMS : Monitor [M+H]⁺ or [M+Na]⁺ adducts for purity (>95%) and hydrolytic byproducts .

Q. How do discrepancies in LogP calculations impact experimental design?

- Case Study : iLOGP (0.0) vs. XLOGP3 (2.34) suggests divergent solubility predictions. Validate experimentally via shake-flask assays in PBS/octanol. Adjust solvent systems for in vivo studies (e.g., DMSO/cosolvents for low aqueous solubility) .

Q. What strategies mitigate side reactions during Boc deprotection?

- Acid Selection : Use TFA in DCM for mild deprotection (avoids boronic ester cleavage). For HCl-mediated deprotection, limit reaction time (<2h) to prevent boronic acid formation .

- Workup : Neutralize acidic conditions rapidly (NaHCO₃ wash) and lyophilize to isolate free amine intermediates .

Q. How does steric hindrance in the piperidine ring affect coupling efficiency?

- Steric Maps : Molecular modeling (e.g., DFT calculations) predicts reduced reactivity at the 2-position due to Boc group proximity.

- Empirical Adjustments : Increase catalyst loading (0.2 equiv Pd) and temperature (110°C) to overcome kinetic barriers .

Contradictions and Methodological Considerations

- LogP Variability : Researchers must reconcile computational predictions (e.g., iLOGP vs. XLOGP3) with experimental solubility data to optimize drug delivery systems .

- Yield Discrepancies : Lower yields (69%) in multi-step reactions highlight the need for rigorous intermediate purification (e.g., flash chromatography) before coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.